N-(3-methylphenyl)-2-({3-oxo-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)butanamide
Description
Properties
IUPAC Name |
N-(3-methylphenyl)-2-[[3-oxo-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-2H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl]butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H34N6O3S/c1-3-28(31(41)34-23-11-9-10-22(2)20-23)43-33-36-26-15-8-7-14-25(26)30-35-27(32(42)39(30)33)21-29(40)38-18-16-37(17-19-38)24-12-5-4-6-13-24/h4-15,20,27-28H,3,16-19,21H2,1-2H3,(H,34,41) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSOINJDDWYAJHN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=CC=CC(=C1)C)SC2=NC3=CC=CC=C3C4=NC(C(=O)N42)CC(=O)N5CCN(CC5)C6=CC=CC=C6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H34N6O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
594.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-methylphenyl)-2-({3-oxo-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)butanamide is a complex organic compound with potential biological activities. This article aims to explore its biological activity through a review of available literature, including synthesis methods, mechanisms of action, and case studies that highlight its efficacy in various biological contexts.
Chemical Structure and Properties
The compound features a multi-functional structure that includes an imidazoquinazoline core, which is known for its diverse pharmacological properties. The presence of a piperazine moiety further enhances its potential as a therapeutic agent. The molecular formula can be represented as .
Structural Formula
Anticancer Properties
Recent studies have demonstrated that compounds similar to this compound exhibit significant anticancer activity. For instance, derivatives of imidazoquinazoline have shown promising results against various cancer cell lines.
Case Study: Cytotoxicity Evaluation
In one study, a related compound demonstrated IC50 values ranging from 0.39 μM to 1.88 μM against MCF7 and HCT116 cancer cell lines. The mechanism of action was attributed to the inhibition of specific kinases involved in cell cycle regulation and apoptosis induction .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MCF7 | 0.39 |
| Compound B | HCT116 | 1.88 |
| Compound C | A375 | 4.20 |
Anti-inflammatory Effects
Compounds with similar structures have also been investigated for their anti-inflammatory properties. The imidazoquinazoline scaffold is known to inhibit inflammatory pathways, particularly through the modulation of cytokine production.
The anti-inflammatory effects are often mediated by the inhibition of nuclear factor kappa B (NF-kB) signaling pathways, leading to reduced expression of pro-inflammatory cytokines such as TNF-alpha and IL-6 .
Antimicrobial Activity
Research has indicated that derivatives containing the imidazoquinazoline structure exhibit antimicrobial properties against various bacterial strains. The sulfanyl group in N-(3-methylphenyl)-2-{...} may enhance membrane permeability, allowing for increased efficacy against pathogens.
Summary of Biological Activities
| Activity Type | Observations |
|---|---|
| Anticancer | Significant cytotoxicity against multiple cell lines |
| Anti-inflammatory | Inhibition of NF-kB pathway |
| Antimicrobial | Effective against various bacterial strains |
Synthesis Methods
The synthesis of N-(3-methylphenyl)-2-{...} typically involves multi-step reactions starting from readily available precursors. Common methods include:
- Condensation Reactions : Formation of the imidazoquinazoline core through condensation reactions involving appropriate aldehydes and amines.
- Sulfurization : Introduction of the sulfanyl group via thiolation reactions.
- Amidation : Final formation of the butanamide side chain through amidation processes.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds similar to N-(3-methylphenyl)-2-({3-oxo-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)butanamide exhibit significant anticancer properties. For instance, hybrid imidazole derivatives have shown selective anticancer activity against various cell lines, including renal and breast cancer cells. These compounds often act by interfering with specific molecular targets involved in cancer cell proliferation and survival .
Antimicrobial Properties
Compounds derived from similar structural frameworks have been evaluated for their antimicrobial activities. Studies report that certain benzimidazole derivatives demonstrate potent inhibitory effects against bacterial strains, suggesting that the imidazoquinazoline structure could enhance antimicrobial efficacy. The mechanism typically involves disruption of bacterial cell wall synthesis or function .
Central Nervous System Effects
The piperazine moiety present in the compound is known for its neuropharmacological effects. Compounds with similar structures have been investigated for their potential as anxiolytics and antidepressants. The interaction of such compounds with serotonin receptors has been a focal point in research aimed at developing new treatments for mood disorders .
Green Chemistry Approaches
Recent advancements in synthetic methodologies emphasize eco-friendly approaches to synthesizing complex organic molecules like this compound. Techniques such as solvent-free synthesis and microwave-assisted reactions are gaining traction due to their efficiency and reduced environmental impact .
Structure–Activity Relationship Studies
Understanding the relationship between chemical structure and biological activity is crucial. Research indicates that modifications to the piperazine ring or the quinazoline core can significantly alter the pharmacological profile of these compounds. This insight helps guide the design of new derivatives with enhanced therapeutic effects .
Case Study 1: Anticancer Activity Evaluation
A study conducted on a series of imidazoquinazoline derivatives demonstrated their potential as anticancer agents through in vitro assays against various cancer cell lines. The results indicated that modifications to the side chains significantly influenced cytotoxicity and selectivity towards cancer cells .
Case Study 2: Antimicrobial Efficacy
Research focusing on benzimidazole derivatives highlighted their effectiveness against multiple bacterial strains. The study utilized both qualitative and quantitative methods to evaluate antimicrobial activity, revealing that specific derivatives exhibited strong bactericidal effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
